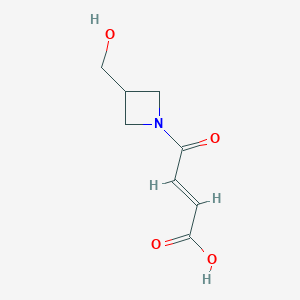![molecular formula C14H23NO B1488443 (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine CAS No. 1566101-38-9](/img/structure/B1488443.png)
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine
Descripción general
Descripción
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine, commonly known as MMPMA, is a small organic molecule used in a variety of scientific research applications. It is a derivative of amine and is used as a building block for the synthesis of a range of compounds. MMPMA is a versatile compound with a variety of applications in organic chemistry, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Chiral Catalysts & Ligands
This compound can be used in the synthesis of chiral catalysts and ligands, which are crucial in producing enantiomerically pure substances. These substances are vital in pharmaceuticals, where the chirality of a drug can affect its efficacy and safety .
Organic Synthesis
In organic chemistry, this amine could serve as a building block for complex organic synthesis. Its structure allows for the introduction of steric hindrance, which can be beneficial in controlling reaction pathways to yield desired products .
Material Science
The unique structure of this compound makes it a candidate for research in material science, particularly in the development of novel polymers or coatings that require specific molecular interactions .
Biochemical Research
As an amine, it may be used to modify biochemical compounds, altering their properties to facilitate research into enzyme function, receptor binding, or metabolic pathways .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new methods for detecting specific substances within complex mixtures .
Medicinal Chemistry
In medicinal chemistry, it could be employed to synthesize new compounds with potential therapeutic effects. Its ability to interact with various biological targets could lead to the discovery of new drugs .
Environmental Chemistry
This amine might be used in environmental chemistry to study degradation processes or to synthesize compounds that can help in the detoxification of pollutants .
Agricultural Chemistry
In the field of agricultural chemistry, it could be explored for the synthesis of new pesticides or herbicides, offering potentially safer or more effective alternatives to existing chemicals .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYAKTKEUUKMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)

![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)




![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)

